Cas no 860612-34-6 (2,3,4,9-Tetrahydro-1H-carbazol-1-one O-(2-fluorobenzyl)oxime)

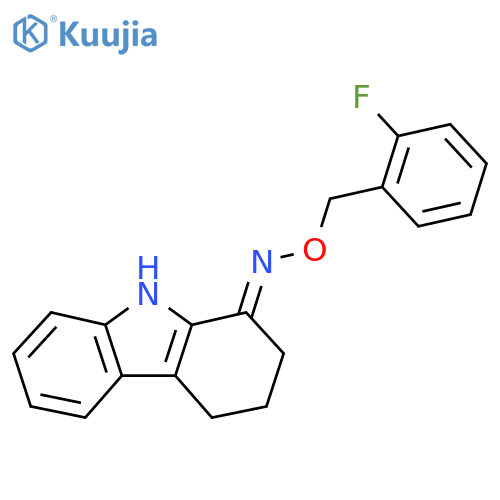

860612-34-6 structure

商品名:2,3,4,9-Tetrahydro-1H-carbazol-1-one O-(2-fluorobenzyl)oxime

CAS番号:860612-34-6

MF:C19H17FN2O

メガワット:308.349488019943

CID:5037316

2,3,4,9-Tetrahydro-1H-carbazol-1-one O-(2-fluorobenzyl)oxime 化学的及び物理的性質

名前と識別子

-

- (1E)-N-[(2-fluorophenyl)methoxy]-2,3,4,9-tetrahydro-1H-carbazol-1-imine

- 2,3,4,9-tetrahydro-1H-carbazol-1-one O-(2-fluorobenzyl)oxime

- 2,3,4,9-Tetrahydro-1H-carbazol-1-one O-(2-fluorobenzyl)oxime

-

- インチ: 1S/C19H17FN2O/c20-16-9-3-1-6-13(16)12-23-22-18-11-5-8-15-14-7-2-4-10-17(14)21-19(15)18/h1-4,6-7,9-10,21H,5,8,11-12H2/b22-18+

- InChIKey: BLMGNRVKYDPQHH-RELWKKBWSA-N

- ほほえんだ: FC1C=CC=CC=1CO/N=C1\CCCC2C3C=CC=CC=3NC=2\1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 3

- 複雑さ: 441

- 疎水性パラメータ計算基準値(XlogP): 4.7

- トポロジー分子極性表面積: 37.4

2,3,4,9-Tetrahydro-1H-carbazol-1-one O-(2-fluorobenzyl)oxime 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | 10W-0830-100MG |

2,3,4,9-tetrahydro-1H-carbazol-1-one O-(2-fluorobenzyl)oxime |

860612-34-6 | >90% | 100mg |

£110.00 | 2025-02-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614598-2mg |

(E)-2,3,4,9-tetrahydro-1H-carbazol-1-one O-(2-fluorobenzyl) oxime |

860612-34-6 | 98% | 2mg |

¥578.00 | 2024-07-28 | |

| Key Organics Ltd | 10W-0830-10MG |

2,3,4,9-tetrahydro-1H-carbazol-1-one O-(2-fluorobenzyl)oxime |

860612-34-6 | >90% | 10mg |

£48.00 | 2025-02-09 | |

| Key Organics Ltd | 10W-0830-50MG |

2,3,4,9-tetrahydro-1H-carbazol-1-one O-(2-fluorobenzyl)oxime |

860612-34-6 | >90% | 50mg |

£77.00 | 2025-02-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614598-1mg |

(E)-2,3,4,9-tetrahydro-1H-carbazol-1-one O-(2-fluorobenzyl) oxime |

860612-34-6 | 98% | 1mg |

¥428.00 | 2024-07-28 | |

| Key Organics Ltd | 10W-0830-1MG |

2,3,4,9-tetrahydro-1H-carbazol-1-one O-(2-fluorobenzyl)oxime |

860612-34-6 | >90% | 1mg |

£28.00 | 2025-02-09 | |

| Key Organics Ltd | 10W-0830-5MG |

2,3,4,9-tetrahydro-1H-carbazol-1-one O-(2-fluorobenzyl)oxime |

860612-34-6 | >90% | 5mg |

£35.00 | 2025-02-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614598-5mg |

(E)-2,3,4,9-tetrahydro-1H-carbazol-1-one O-(2-fluorobenzyl) oxime |

860612-34-6 | 98% | 5mg |

¥529.00 | 2024-07-28 |

2,3,4,9-Tetrahydro-1H-carbazol-1-one O-(2-fluorobenzyl)oxime 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

860612-34-6 (2,3,4,9-Tetrahydro-1H-carbazol-1-one O-(2-fluorobenzyl)oxime) 関連製品

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量